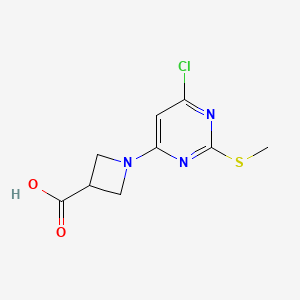

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid, also known as CMP-AZA, is an anti-viral drug developed by the pharmaceutical company Merck. It is a small molecule inhibitor of the polyprotein-processing enzyme, papain-like protease (PLP), which is involved in the replication of a variety of viruses, including the human immunodeficiency virus (HIV). CMP-AZA has been found to be effective in the treatment of HIV infection, as well as other viral infections such as hepatitis B and C.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid involves the synthesis of the pyrimidine ring, followed by the azetidine ring and finally the carboxylic acid group.

Starting Materials

2,6-dichloropyrimidine, methyl mercaptan, sodium hydride, 2-bromoacetic acid, triethylamine, sodium hydroxide, acetic anhydride, hydrochloric acid, sodium bicarbonate, sodium chloride, water, ethyl acetate, methanol

Reaction

Step 1: Synthesis of 6-chloro-2-methylsulfanyl-pyrimidine-4-carbaldehyde by reacting 2,6-dichloropyrimidine with methyl mercaptan in the presence of sodium hydride., Step 2: Synthesis of 1-(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidin-3-ol by reacting 6-chloro-2-methylsulfanyl-pyrimidine-4-carbaldehyde with 2-bromoacetic acid in the presence of triethylamine and sodium hydroxide., Step 3: Synthesis of 1-(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid by reacting 1-(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidin-3-ol with acetic anhydride in the presence of hydrochloric acid, followed by treatment with sodium bicarbonate and purification with ethyl acetate and methanol.

Mechanism Of Action

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid works by inhibiting the activity of the polyprotein-processing enzyme, papain-like protease (PLP). PLP is responsible for the cleavage of viral polyproteins into their functional components, which are essential for the replication of a variety of viruses, including HIV. By inhibiting the activity of PLP, 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid is able to inhibit the replication of the virus.

Biochemical And Physiological Effects

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to inhibit the replication of a variety of viruses, including HIV, by inhibiting the activity of the polyprotein-processing enzyme, papain-like protease (PLP). In addition, 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has been found to increase the production of anti-viral proteins, such as interferon-alpha, which are essential for the body’s defense against viral infection. 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has also been found to reduce the levels of viral load, and to reduce the levels of HIV-associated symptoms, such as fatigue, weight loss, and anemia.

Advantages And Limitations For Lab Experiments

The main advantage of using 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid in laboratory experiments is its ability to inhibit the replication of a variety of viruses, including HIV. In addition, 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has been found to be effective in the treatment of HIV-associated symptoms, such as fatigue, weight loss, and anemia. However, there are some limitations to using 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid in laboratory experiments. For example, 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid is not effective against all viruses, and it is not effective against certain types of HIV. In addition, 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has a short half-life, which means that it must be administered frequently in order to be effective.

Future Directions

There are a number of potential future directions for research into 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid. These include exploring the potential of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid for the treatment of other viral infections, such as hepatitis B and C; exploring the potential use of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid in combination with other antiviral drugs; exploring the potential for 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid to be used in the treatment of HIV-associated symptoms, such as fatigue, weight loss, and anemia; and exploring the potential of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid for the prevention of HIV infection. In addition, further research into the mechanism of action of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid could lead to the development of more effective antiviral drugs.

Scientific Research Applications

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has been extensively studied in the laboratory setting and has been found to be effective in inhibiting the replication of a variety of viruses, including HIV. In addition, 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has been found to be effective in the treatment of HIV-associated symptoms, such as fatigue, weight loss, and anemia. 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has also been studied for its potential use in the treatment of other viral infections, including hepatitis B and C.

properties

IUPAC Name |

1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2S/c1-16-9-11-6(10)2-7(12-9)13-3-5(4-13)8(14)15/h2,5H,3-4H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMXWXHBKMKHBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)N2CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2456659.png)

![1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B2456660.png)

![4-{[4-oxo-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]amino}butanoic acid](/img/structure/B2456664.png)

![8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2456666.png)

![2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B2456669.png)

![2H,3H,4H-pyrido[4,3-b][1,4]thiazine](/img/structure/B2456670.png)

![1-(3-Chloro-2-thienyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2456676.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2456677.png)

![N-[4-[[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2456680.png)

![2,4-Dimethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2456681.png)